5-(4-Methoxyphenyl)-2-({[2-(4-methoxyphenyl)ethyl]amino}methylidene)cyclohexane-1,3-dione
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Overview
Description
5-(4-Methoxyphenyl)-2-({[2-(4-methoxyphenyl)ethyl]amino}methylidene)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives. This compound features a cyclohexane ring substituted with methoxyphenyl and aminoethyl groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-({[2-(4-methoxyphenyl)ethyl]amino}methylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the methoxyphenyl and aminoethyl groups through nucleophilic substitution reactions.
Final modifications: Adjustments to the functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Alkyl halides, nucleophiles like amines or alcohols
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-({[2-(4-methoxyphenyl)ethyl]amino}methylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-2-({[2-(4-methoxyphenyl)ethyl]amino}methylidene)cyclohexane-1,3-dione
- 5-(4-Hydroxyphenyl)-2-({[2-(4-hydroxyphenyl)ethyl]amino}methylidene)cyclohexane-1,3-dione
- 5-(4-Chlorophenyl)-2-({[2-(4-chlorophenyl)ethyl]amino}methylidene)cyclohexane-1,3-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H25NO4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-hydroxy-5-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyliminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C23H25NO4/c1-27-19-7-3-16(4-8-19)11-12-24-15-21-22(25)13-18(14-23(21)26)17-5-9-20(28-2)10-6-17/h3-10,15,18,25H,11-14H2,1-2H3 |
InChI Key |
YBZSUYMRKWFDTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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